Antifungal Synergy: Normelicopine Combined with (E)-Caryophyllene Achieves MIC of 16 µg/mL Against S. cerevisiae, Surpassing Co-Isolated Minor Compounds
In the sole study that directly compared normelicopine with co-occurring minor metabolites from the same active sub-fraction, normelicopine in combination with (E)-caryophyllene exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Saccharomyces cerevisiae [1]. This outperformed tecleanatalensine B (MIC 18 µg/mL) and 13S-hydroxy-9Z,11E,15E-octadecatrienoic acid (MIC 34 µg/mL) under identical conditions. The three-compound combination achieved a fractional inhibitory concentration index (ΣFIC) of 0.02, denoting extremely strong synergy. The crude extract alone required 62.5 µg/mL to achieve inhibition, underscoring the >3.9-fold potency enhancement conferred by normelicopine-containing synergy.
| Evidence Dimension | MIC against S. cerevisiae (combination with (E)-caryophyllene) |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | tecleanatalensine B: 18 µg/mL; 13S-hydroxy-9Z,11E,15E-octadecatrienoic acid: 34 µg/mL |
| Quantified Difference | 2 µg/mL (11.1%) lower than tecleanatalensine B; 18 µg/mL (52.9%) lower than 13S-hydroxy-9Z,11E,15E-octadecatrienoic acid; ΣFIC = 0.02 (strong synergy) |
| Conditions | Broth microdilution assay; S. cerevisiae; compounds tested individually in combination with (E)-caryophyllene at synergistic ratios |
Why This Matters
For programs seeking to develop antifungal potentiators, normelicopine offers the lowest MIC among the characterized minor constituents of Vepris gossweileri, enabling dose-sparing formulations.
- [1] Langat MK, et al. Multi-layered antimicrobial synergism of (E)-caryophyllene with minor compounds, tecleanatalensine B and normelicopine, from the leaves of Vepris gossweileri. Nat Prod Res. 2022. View Source
